2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride
Description
Chemical Structure:
2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride (CAS: 59977-20-7) is a piperazine derivative substituted with a methyl group at the 2-position and a thiazol-5-ylmethyl moiety at the 1-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
5-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9;/h5,7-8,10H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCRAETZWGFPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CN=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-76-8 | |
| Record name | Piperazine, 2-methyl-1-(5-thiazolylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves the reaction of 2-methylthiazole with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Electrophilic Substitution at the Thiazole Ring
The thiazole ring reacts preferentially at the C-4 position due to electron-withdrawing effects of the sulfur atom. Notable reactions include:
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Halogenation : Reacts with bromine in acetic acid to form 4-bromo-2-methylthiazole derivatives .
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Nitration : Generates nitro-thiazole intermediates under HNO₃/H₂SO₄ conditions.
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation or acylation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Ethyl chloroformate, K₂CO₃, DMF | N-Carbethoxy-piperazine derivative | 78% |
| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetyl-piperazine analog | 85% |
Reductive Amination
The methylene bridge facilitates reductive amination with aldehydes/ketones (e.g., formaldehyde, NaBH₃CN) to form tertiary amines .
Thiazole Activation
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Halogenation : Bromine reacts via σ-complex formation at C-4, stabilized by resonance.
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Nitration : Directed by the sulfur atom’s electron-withdrawing effect, yielding 4-nitro derivatives.
Piperazine Functionalization
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Alkylation : Proceeds via SN2 mechanism under basic conditions (e.g., K₂CO₃) .
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Acylation : Requires activation with bases (e.g., Et₃N) to deprotonate the amine .
Comparative Reactivity with Structural Analogues
Alkylation Study
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Substrate : 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride.
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Reagent : Benzyl bromide, K₂CO₃, DMF, 80°C, 12h.
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Product : N-Benzyl derivative (confirmed by LC-MS).
Stability Under Acidic Conditions
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Conditions : HCl (1M), 25°C, 24h.
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Outcome : No decomposition observed (HPLC purity >98%), indicating robustness in acidic environments .
Oxidation of Methylene Bridge
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Reagent : KMnO₄, H₂O, 60°C.
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Product : Thiazole-5-carboxylic acid-piperazine conjugate (isolated yield: 65%).
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 233.76 g/mol. Its structure features a thiazole ring connected to a piperazine moiety, which enhances its solubility and reactivity in biological systems. The presence of the methyl group at the second position of the thiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmaceutical Applications
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Antimicrobial Activity :
- Studies have indicated that 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy that suggests potential use as an antibacterial agent.
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Anticancer Potential :
- Preliminary research indicates that this compound may interact with specific cellular signaling pathways involved in cancer progression. Its ability to modulate these pathways positions it as a candidate for further investigation in oncology.
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Neuropharmacology :
- The piperazine moiety is known for its activity in central nervous system disorders. Compounds with similar structures have been explored for their neuroprotective effects, suggesting that 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride may have applications in treating neurological conditions .
Biological Interactions
Understanding the interaction profiles of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is crucial for elucidating its mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug design aimed at metabolic diseases.
- Receptor Binding : Research shows potential interactions with neurotransmitter receptors, suggesting it could influence neurotransmission and offer therapeutic benefits in psychiatric disorders .
Synthetic Methodologies
The synthesis of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves multi-step organic reactions:
- Starting Materials : Common precursors include thiazole derivatives and piperazine.
- Reactions : The synthesis often employs nucleophilic substitutions and electrophilic additions to construct the desired structure.
- Yield Optimization : Techniques such as solid-phase synthesis can enhance yield and purity, making the compound more accessible for research purposes .
Mechanism of Action
The mechanism of action of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Key Differences and Implications:
Heterocyclic Substituents: Thiazole vs. Oxadiazole/Thiophene: The oxadiazole-thiophene hybrid in may confer distinct electronic properties compared to thiazole, influencing binding affinity in biological targets. Thiadiazole vs.
Counterion Variations: The trihydrochloride salt in increases water solubility but may require adjustments in formulation pH compared to mono-hydrochloride derivatives.
Commercial Availability :
- The discontinued status of the target compound contrasts with the availability of structurally distinct analogs (e.g., ), highlighting supply chain challenges for thiazole-based piperazines.
Research and Application Insights
- Anti-Mycobacterial Activity : Pyrazole-piperazine derivatives (e.g., ) demonstrate anti-mycobacterial activity, suggesting that thiazole analogs like the target compound may warrant similar evaluation.
- Pharmaceutical Relevance : Piperazine-thiazole hybrids are explored for CNS drug development due to their ability to cross the blood-brain barrier .
Biological Activity
2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is a compound characterized by its thiazole and piperazine moieties, which contribute to its unique biological activities. Its molecular formula is CHClNS, and it has a molecular weight of approximately 233.76 g/mol. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride exhibits significant antimicrobial activity. In studies, it has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma), with IC values lower than those of standard chemotherapeutic agents such as doxorubicin .
Case Studies
- Hepatocellular Carcinoma : A study utilized MTT assays to evaluate the cytotoxic effects of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride on HepG-2 cells. The results indicated a dose-dependent reduction in cell viability, with significant activity observed at concentrations as low as 10 µM.
- Lung Adenocarcinoma : In another study focusing on A549 cells, the compound displayed potent anticancer effects, with an IC value indicating higher efficacy compared to traditional treatments. The compound's mechanism was linked to the modulation of apoptotic pathways, enhancing programmed cell death in cancerous cells .
The biological activity of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is thought to be mediated through its interaction with specific molecular targets within cells. The thiazole ring may facilitate binding to enzymes or receptors involved in cellular signaling pathways, while the piperazine structure enhances membrane permeability, allowing the compound to reach intracellular targets effectively .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1-thiazol-5-ylmethyl-piperazine | CHClNS | Methyl group at different position |
| 1-(Thiazol-5-ylmethyl)piperazine | CHClNS | Lacks chlorine substituent |
| 4-(Thiazol-5-yl)methylpiperidine | CHClNS | Different ring structure (piperidine vs. piperazine) |
The combination of both thiazole and piperazine rings in 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride enhances its biological activity compared to analogs that lack one of these moieties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride, and how are intermediates purified?
- Methodology : A common approach involves reacting a piperazine derivative with a thiazole-containing alkylating agent under reflux conditions. For example, hydrochlorides of arylhydrazines are typically refluxed in ethanol (6–8 hours) with carbonyl precursors, followed by cooling, filtration, and crystallization from ethanol . Purification often involves trituration with methanol or ethyl acetate and crystallization . Key steps include stoichiometric control of hydrazine derivatives and solvent selection to optimize yield.
Q. How is the compound characterized analytically, and what techniques validate its purity?
- Methodology :
- Thin-Layer Chromatography (TLC) : Use cellulose plates with a mobile phase of ethyl acetate, ammonia, acetone, and ethanol (8:3:3:2) to separate impurities. Spots are visualized with 4-dimethylaminocinnamaldehyde reagent .
- HPLC : Prepare standard and test solutions in methanol (10–15 mg in 25 mL brown volumetric flasks). Inject 10 µL into the system, ensuring the run time exceeds twice the retention time of the main peak. Calculate purity via area normalization .
- Spectroscopy : Confirm structure using H NMR (e.g., characteristic peaks for thiazole and piperazine protons at δ 3.23–3.40 ppm) and LCMS (e.g., m/z 248.1 [M+H]) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
- Storage : Keep in tightly sealed containers away from incompatible reagents. Use acid-resistant storage for hydrochloride salts .
- Emergency Response : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical help. Use Chemtrec (+1-800-424-9300) for spills .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Combine with experimental data to refine parameters like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., acetonitrile as solvent for hydrochloride salt formation) . Validate predictions via small-scale trials before scaling up.
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Use established models like maximal electroshock (MES) or subcutaneous pentylenetetrazol tests for anticonvulsant activity, ensuring consistent dosing and animal models .
- Data Normalization : Cross-reference results with control compounds (e.g., phenytoin for MES tests) to calibrate efficacy metrics.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables, such as impurities in synthesized batches .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodology :
- Process Control : Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy to detect intermediates.
- Workflow Design : Use continuous-flow reactors for exothermic steps (e.g., alkylation) to enhance heat dissipation and reduce byproducts .
- Purification : Implement fractional crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity fractions .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months, analyzing degradation products via HPLC-MS.
- Light Sensitivity : Expose to UV light (320–400 nm) and monitor photodegradation using TLC or NMR .
- pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage pH (typically 4–6 for hydrochlorides) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodology : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. Software like GraphPad Prism can fit sigmoidal curves and assess confidence intervals. Validate with replicates (n ≥ 3) to ensure reproducibility .
Q. How do researchers address variability in synthetic batches due to trace impurities?
- Methodology :
- Quality Control : Implement strict in-process checks (e.g., TLC at each step) to detect early-stage impurities .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or C NMR to identify and quantify trace byproducts (<0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
